molecular formula C14H15NOS B14521005 N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide CAS No. 62404-40-4

N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide

Cat. No.: B14521005
CAS No.: 62404-40-4
M. Wt: 245.34 g/mol
InChI Key: GJMODVPPCMZSSN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide is an organic compound with the molecular formula C14H15NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler amide with similar solvent properties.

    Thiophene-2-carboxamide: A related thiophene derivative with different substituents.

    Zolpidem: A compound with a similar amide structure but different pharmacological properties.

Uniqueness

N,N-Dimethyl-2-(3-phenylthiophen-2-yl)acetamide is unique due to the combination of the thiophene ring and the N,N-dimethylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62404-40-4

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N,N-dimethyl-2-(3-phenylthiophen-2-yl)acetamide

InChI

InChI=1S/C14H15NOS/c1-15(2)14(16)10-13-12(8-9-17-13)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

GJMODVPPCMZSSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=C(C=CS1)C2=CC=CC=C2

Origin of Product

United States

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